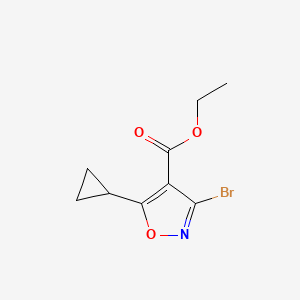

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-7(5-3-4-5)14-11-8(6)10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGNMTLCZJGUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyclopropylamine Derivatives

A widely reported method involves the cyclocondensation of cyclopropylamine-containing precursors with α-bromo keto esters. For example, ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate was synthesized via a multi-step sequence:

Formation of 3-Bromo-N-cyclopropyl-2-methyl-aniline :

Oxazole Ring Formation :

Bromination and Esterification :

Oxidation of Dihydrooxazole Precursors

A patent method for analogous pyrazole derivatives suggests adapting oxidation strategies for oxazole synthesis:

Synthesis of Dihydrooxazole Intermediate :

- Ethyl 3-bromo-5-cyclopropyl-4,5-dihydro-1,2-oxazole-4-carboxylate was prepared via cyclopropane ring-opening of a glycidyl ester followed by cyclization.

Oxidation to Aromatic Oxazole :

Palladium-Catalyzed Cross-Coupling

Introducing the cyclopropyl group via Suzuki-Miyaura coupling post-oxazole formation is another viable route:

Synthesis of Brominated Oxazole Core :

- Ethyl 3,5-dibromo-1,2-oxazole-4-carboxylate was prepared via bromination of ethyl oxazole-4-carboxylate using PBr₃.

Cyclopropyl Group Installation :

One-Pot Tandem Cyclization-Bromination

A streamlined approach combines oxazole ring formation and bromination in a single pot:

Reaction Setup :

- Mixing cyclopropylacetonitrile, ethyl glyoxylate, and NBS in acetic acid at 0°C initiated cyclization and bromination.

Conditions :

Comparative Analysis of Methods

Mechanistic Insights

- Cyclocondensation : Triphosgene generates isocyanate intermediates, which react with ethyl isocyanoacetate to form the oxazole ring.

- Oxidation : Potassium persulfate acts as a radical initiator, abstracting hydrogen from the dihydrooxazole to induce dehydrogenation.

- Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation with the cyclopropylboronic acid.

Challenges and Optimization

- Regioselective Bromination :

- Cyclopropyl Stability :

- Purification :

- Flash chromatography with 50% petroleum ether/EtOAc effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Hydrolysis: Formation of 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The cyclopropyl group may enhance the compound’s stability and binding affinity by providing steric hindrance and rigidity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Reactivity and Functionalization Potential

- Bromine Substitution: The 3-bromo substituent in the target compound enables cross-coupling reactions (e.g., Suzuki, Sonogashira), similar to MC219, which undergoes further functionalization for antitumor activity . In contrast, non-brominated analogues (e.g., ethyl 5-phenyl-1,2-oxazole-4-carboxylate) lack this reactivity, limiting their utility in metal-catalyzed transformations .

- Cyclopropyl vs. Cyclopropyl also reduces lipophilicity (clogP ~2.1) relative to chlorophenyl-substituted derivatives (clogP ~3.5) .

Crystallographic and Stability Profiles

- Crystal Packing : Hydrogen bonding patterns, critical for crystal stability, differ significantly. The cyclopropyl group in the target compound may disrupt intermolecular $ \pi-\pi $ stacking observed in anthracene-fused MC219 . Ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate exhibits C–H···O hydrogen bonds, stabilizing its lattice .

- Thermal Stability : Bromine and cyclopropyl groups enhance thermal stability compared to acetyl-substituted analogues, which may degrade under acidic conditions due to ketone hydrolysis .

Biological Activity

Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.021 g/mol. The compound features a five-membered oxazole ring with a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and an ethyl ester functional group at the 4-position. These structural characteristics contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the oxazole ring are crucial for binding to these targets through hydrogen bonding and hydrophobic interactions. The cyclopropyl group may enhance the compound's stability and binding affinity by providing steric hindrance and rigidity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. Its efficacy as an antimicrobial agent has been evaluated in several studies:

- Antibacterial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values indicating strong inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that modifications to the compound can enhance its antibacterial potency .

Antifungal Activity

This compound also demonstrates antifungal properties, particularly against strains like Candida albicans. In studies, it has displayed effective inhibition at concentrations comparable to those required for antibacterial activity .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study examined the effectiveness of various oxazole derivatives, including this compound, revealing that it exhibited notable antibacterial effects with zones of inhibition ranging from 6.1 mm to 13.7 mm against multiple bacterial strains .

- Pharmacological Potential : Another investigation highlighted its potential as a lead compound in drug discovery programs targeting infectious diseases and cancer, emphasizing its role in developing enzyme inhibitors and receptor modulators.

Q & A

Basic: What are the preferred synthetic routes for Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization reactions, such as the cycloaddition of enaminones with hydroxylamine derivatives. For example, β-enamino ketoesters can react with hydroxylamine to form the oxazole core, with regioselectivity influenced by substituent electronic effects . Optimization involves solvent choice (e.g., ethanol for solubility), controlled heating (e.g., 50°C for 2 hours), and catalysts (e.g., Bredereck reagent for enamine formation) to enhance yields . Purification via recrystallization from ethanol or hexane is critical for isolating high-purity product .

Advanced: How can regioselectivity challenges in the synthesis of substituted oxazole derivatives like this compound be addressed?

Regioselectivity in oxazole formation is governed by the electronic environment of the starting enaminone. Computational studies (e.g., DFT) or Hammett analysis can predict substituent effects on nucleophilic attack sites. For instance, electron-withdrawing groups on the enaminone favor cyclization at specific positions, while steric hindrance from the cyclopropyl group may direct bromination to the 3-position . Mechanistic studies using LC-MS to track intermediates (e.g., oxime or hydrazone formation) can validate competing pathways .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : and NMR identify substituents (e.g., cyclopropyl CH at δ ~1.0–1.5 ppm, ester carbonyl at ~165 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with parameters like space group (triclinic ), unit cell dimensions ( Å, Å), and hydrogen-bonding networks .

- Mass spectrometry : Predicted collision cross-section (CCS) values (e.g., 139.6 Ų for [M+H]) aid in distinguishing isomers .

Advanced: How do crystallographic disorders or twinning affect structural determination, and how are these resolved?

Crystal disorders (e.g., partial occupancy of bromine atoms) or twinning (common in triclinic systems) can complicate refinement. Strategies include:

- Using TWINLAW in SHELXL to model twin domains .

- High-resolution data collection (e.g., MoKα radiation, λ = 0.71073 Å) to improve electron density maps .

- Restraints on thermal parameters for disordered regions to avoid overfitting .

Basic: What biological activities are associated with this compound’s structural analogs, and what assays are used for evaluation?

Analogous oxazole derivatives exhibit antimicrobial and anticancer activities. Assays include:

- Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Mechanistic studies : Molecular docking to assess interactions with targets like DNA gyrase or tubulin .

Advanced: How does the cyclopropyl group influence the compound’s reactivity and bioactivity?

The cyclopropyl ring introduces:

- Steric effects : Hinders nucleophilic attack at the 5-position, directing reactivity to the 3-bromo site .

- Electronic effects : Hyperconjugation stabilizes the oxazole ring, modulating electron density for improved target binding .

- Metabolic stability : Enhanced rigidity may reduce cytochrome P450-mediated degradation, improving pharmacokinetics .

Basic: What safety precautions are critical when handling this compound during synthesis?

- Use fume hoods to avoid inhalation of volatile intermediates.

- Wear nitrile gloves and eye protection; wash skin immediately with soap if exposed .

- Store in airtight containers away from ignition sources due to potential flammability of ester groups .

Advanced: How can computational chemistry predict the compound’s reactivity or polymorphic forms?

- DFT calculations : Predict electrophilic substitution sites (e.g., bromine displacement) using Fukui indices .

- Crystal packing analysis : Tools like Mercury (CSD) simulate hydrogen-bonding patterns (e.g., C–H···O interactions) to forecast stable polymorphs .

Basic: What are the limitations of current synthetic methods for this compound?

- Low yields (<50%) due to competing side reactions (e.g., over-oxidation or dimerization).

- Difficulty in scaling up regioselective steps without chromatography .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform co-crystal design for enhanced solubility?

Analysis of C–H···O and π-π interactions (e.g., between oxazole rings and ester groups) guides co-former selection. Co-crystallization with carboxylic acids (e.g., succinic acid) can disrupt tight packing, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.